Spisulosine-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H39NO |

|---|---|

Molekulargewicht |

288.5 g/mol |

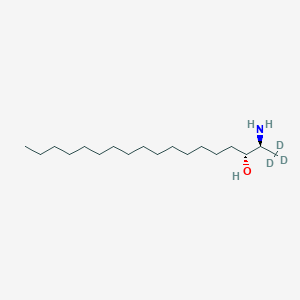

IUPAC-Name |

(2S,3R)-2-amino-1,1,1-trideuteriooctadecan-3-ol |

InChI |

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1/i2D3 |

InChI-Schlüssel |

YRYJJIXWWQLGGV-DRPYBFESSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])[C@@H]([C@@H](CCCCCCCCCCCCCCC)O)N |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(C(C)N)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Spisulosine-d3: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spisulosine (ES-285), a synthetic analog of a marine-derived sphingoid, has demonstrated significant anti-proliferative activity across a range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of Spisulosine. The primary mechanism of action involves the induction of de novo ceramide synthesis, leading to the activation of the atypical protein kinase C zeta (PKCζ). This initiates a unique, atypical apoptotic cascade that is independent of several common survival signaling pathways. This document details the signaling pathways, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key molecular events. As Spisulosine-d3 is the deuterated form, likely utilized for analytical purposes, this guide focuses on the well-documented biological activity of the active compound, Spisulosine.

Introduction

Spisulosine is a promising anti-cancer agent isolated from the sea mollusc Spisula polynyma.[1] Its structural similarity to sphingolipids, key regulators of cellular processes, has placed it at the forefront of investigations into novel therapeutic strategies targeting sphingolipid metabolism in cancer.[2] Unlike many conventional chemotherapeutics, Spisulosine's mechanism of action does not rely on the canonical PI3K/Akt, JNK, or p38 signaling pathways, suggesting its potential to overcome resistance mechanisms that plague current treatments.[3] This guide synthesizes the current understanding of Spisulosine's mode of action, providing a technical resource for researchers in oncology and drug development.

Core Mechanism of Action: De Novo Ceramide Synthesis and PKCζ Activation

The central tenet of Spisulosine's anticancer activity is its ability to modulate sphingolipid metabolism within cancer cells. Specifically, it induces the accumulation of intracellular ceramide through the de novo synthesis pathway.[3] This is a critical finding, as ceramide is a well-established pro-apoptotic lipid.[2]

The increased levels of ceramide directly lead to the activation of the atypical protein kinase C isoform, PKCζ. The activation of PKCζ is a pivotal event that initiates the downstream signaling cascade culminating in cancer cell death. This mechanism has been primarily elucidated in prostate cancer cell lines, PC-3 and LNCaP.

Downstream Signaling Pathways and Cellular Effects

The activation of the ceramide/PKCζ axis by Spisulosine triggers a unique cell death program characterized by atypical apoptosis and potential cell cycle modulation.

Atypical Apoptosis

Spisulosine induces an apoptotic response that diverges from classical pathways. The key features of this atypical apoptosis include:

-

Activation of Caspases: Studies have shown that Spisulosine treatment leads to the activation of caspase-3 and caspase-12. The activation of caspase-12 is particularly noteworthy as it is often associated with endoplasmic reticulum (ER) stress-induced apoptosis.

-

p53 Phosphorylation: Spisulosine treatment results in the altered phosphorylation of the tumor suppressor protein p53. While the specific phosphorylation sites have not been fully detailed in the available literature, this modification suggests an engagement of p53-mediated cell death pathways.

-

Independence from Major Survival Pathways: The anti-proliferative effects of Spisulosine are independent of the PI3K/Akt, JNK, and p38 MAPK pathways, which are common targets for cancer therapeutics. This independence suggests that Spisulosine may be effective in cancers where these pathways are dysregulated and contribute to chemoresistance.

Cell Growth Inhibition

Spisulosine exhibits potent growth-inhibitory effects across a variety of cancer cell lines. While the precise effects on cell cycle progression have not been extensively detailed in published research, the profound inhibition of cell proliferation suggests a potential for cell cycle arrest.

Quantitative Data

The anti-proliferative efficacy of Spisulosine has been quantified in several cancer cell lines, as summarized in the table below.

| Cell Line | Cancer Type | IC50 Value | Reference |

| PC-3 | Prostate Cancer | 1 µM | |

| LNCaP | Prostate Cancer | 1 µM | |

| MCF-7 | Breast Cancer | < 1 µM | |

| HCT-116 | Colon Cancer | < 1 µM | |

| Caco-2 | Colon Cancer | < 1 µM | |

| Jurkat | T-cell Leukemia | < 1 µM | |

| HeLa | Cervical Cancer | < 1 µM |

Visualizing the Mechanism: Signaling Pathways and Workflows

To facilitate a clearer understanding of Spisulosine's mechanism of action, the following diagrams have been generated using the DOT language.

Caption: Spisulosine Signaling Pathway.

Caption: Key Experimental Workflows.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of Spisulosine.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Spisulosine on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., PC-3, LNCaP)

-

Complete culture medium

-

96-well plates

-

Spisulosine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Spisulosine in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the Spisulosine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Spisulosine).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Spisulosine on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

6-well plates

-

Spisulosine stock solution

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Spisulosine at the desired concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Ceramide Synthase Activity Assay

Objective: To measure the activity of ceramide synthase in cell lysates treated with Spisulosine.

Materials:

-

Cancer cell lines

-

Spisulosine stock solution

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

Fluorescent sphingoid base substrate (e.g., NBD-sphinganine)

-

Fatty acyl-CoA (e.g., palmitoyl-CoA)

-

Reaction buffer

-

Organic solvents for lipid extraction (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system for lipid separation and detection

Procedure:

-

Treat cells with Spisulosine for the desired time.

-

Harvest the cells, wash with PBS, and lyse them in a suitable buffer.

-

Determine the protein concentration of the cell lysates.

-

Set up the enzymatic reaction by incubating a defined amount of cell lysate protein with the fluorescent sphingoid base and fatty acyl-CoA in the reaction buffer.

-

Incubate the reaction at 37°C for an appropriate time.

-

Stop the reaction and extract the lipids using an organic solvent mixture.

-

Separate the fluorescently labeled ceramide product from the unreacted substrate using TLC or HPLC.

-

Quantify the amount of fluorescent ceramide produced and normalize it to the protein concentration and reaction time to determine the ceramide synthase activity.

Conclusion and Future Directions

Spisulosine presents a compelling profile as an anti-cancer agent with a distinct mechanism of action centered on the induction of de novo ceramide synthesis and subsequent PKCζ activation. This leads to an atypical apoptotic cell death that is independent of several key survival pathways, highlighting its potential for treating cancers that are resistant to conventional therapies.

Future research should focus on several key areas to further elucidate its therapeutic potential:

-

Detailed Characterization of the Apoptotic Pathway: A more in-depth investigation into the downstream targets of PKCζ and the precise molecular events leading to the activation of caspases-3 and -12 is warranted.

-

Elucidation of p53 Phosphorylation: Identifying the specific residues on p53 that are phosphorylated in response to Spisulosine treatment will provide a clearer understanding of its interaction with this critical tumor suppressor.

-

Comprehensive Cell Cycle Analysis: Quantitative studies are needed to determine if Spisulosine induces cell cycle arrest at a specific phase and to uncover the molecular machinery involved.

-

In Vivo Efficacy and Toxicology: While preclinical studies are promising, further in vivo studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of Spisulosine in animal models of cancer.

References

The Promise of Deuterated Spisulosine: A Technical Guide to Enhanced Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Spisulosine and explores the potential for enhancing its therapeutic profile through deuteration. While research on deuterated Spisulosine is currently not publicly available, this document outlines the established anticancer properties of Spisulosine and presents a scientific rationale for the development of its deuterated analogue. Furthermore, it details the necessary experimental protocols to evaluate the efficacy of such a novel compound.

Unveiling the Anticancer Potential of Spisulosine

Spisulosine (also known as ES-285) is a marine-derived amino alcohol with demonstrated potent antiproliferative activity against a range of human cancer cell lines.[1] Its cytotoxic effects are attributed to its unique mechanism of action, which involves the disruption of the actin cytoskeleton.

Mechanism of Action: Targeting the Cellular Framework

Spisulosine's primary mode of action is the disassembly of actin stress fibers, leading to significant morphological changes in cancer cells. This disruption of the cytoskeleton ultimately culminates in apoptotic cell death.[2] This mechanism distinguishes it from many conventional chemotherapeutic agents that primarily target DNA synthesis or microtubule dynamics.

In Vitro Efficacy: A Broad Spectrum of Activity

Spisulosine has demonstrated significant growth-inhibitory effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are consistently in the sub-micromolar to low micromolar range, highlighting its potential as a powerful anticancer agent.

Table 1: Reported IC50 Values of Spisulosine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | < 1[1] |

| HCT-116 | Colon Cancer | < 1[1] |

| Caco-2 | Colon Cancer | < 1[1] |

| Jurkat | T-cell Leukemia | < 1 |

| HeLa | Cervical Cancer | < 1 |

| PC-3 | Prostate Cancer | ~1 |

| LNCaP | Prostate Cancer | ~1 |

| Various Solid Tumors | - | 0.02 - 0.2 |

The Deuterium Advantage: Enhancing a Promising Molecule

Deuterium, a stable, non-radioactive isotope of hydrogen, offers a compelling strategy to improve the pharmacokinetic properties of therapeutic agents. The substitution of hydrogen with deuterium can significantly strengthen the chemical bonds within a molecule. This "kinetic isotope effect" can slow down metabolic processes, leading to several potential advantages for a deuterated version of Spisulosine.

-

Increased Half-Life: A reduced rate of metabolism can lead to a longer circulation time in the body, potentially allowing for less frequent dosing.

-

Improved Bioavailability: By minimizing first-pass metabolism, a greater proportion of the administered dose can reach the systemic circulation and the target tumor site.

-

Reduced Toxic Metabolites: Altering metabolic pathways could potentially decrease the formation of toxic byproducts, leading to an improved safety profile.

-

Enhanced Efficacy: A higher and more sustained concentration of the active drug at the tumor site could translate to improved anticancer activity.

Hypothetical Profile of Deuterated Spisulosine

The following table presents a hypothetical comparison of the anticipated properties of a deuterated Spisulosine analogue (D-Spisulosine) against the parent compound. These projections are based on the known effects of deuteration on other pharmaceutical agents and would require experimental validation.

Table 2: Hypothetical Comparative Profile of Spisulosine and Deuterated Spisulosine (D-Spisulosine)

| Parameter | Spisulosine (Observed) | D-Spisulosine (Hypothetical) | Potential Advantage |

| In Vitro Potency (IC50) | |||

| MCF-7 | < 1 µM | < 0.8 µM | Increased Potency |

| HCT-116 | < 1 µM | < 0.8 µM | Increased Potency |

| Pharmacokinetics | |||

| Half-life (t½) | Variable | Increased | Less Frequent Dosing |

| Bioavailability (F) | Moderate | Higher | Improved Drug Exposure |

| Metabolic Clearance | High | Lower | Sustained Therapeutic Levels |

| Safety | |||

| Off-target Toxicity | Observed | Potentially Reduced | Improved Therapeutic Window |

Experimental Evaluation of Deuterated Spisulosine

A rigorous series of in vitro experiments would be essential to validate the hypothesized benefits of deuterated Spisulosine. The following are detailed protocols for key assays to assess its biological activity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of deuterated Spisulosine and non-deuterated Spisulosine (typically ranging from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with deuterated and non-deuterated Spisulosine at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Quantification: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis: Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with deuterated and non-deuterated Spisulosine at their IC50 concentrations for various time points (e.g., 12, 24, 48 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Pathways and Processes

Diagrams are crucial for understanding the complex biological interactions and experimental designs.

Caption: Spisulosine's mechanism of action.

Caption: Experimental workflow for deuterated drug evaluation.

References

Unveiling Metabolic Secrets: A Technical Guide to Spisulosine-d3 as a Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spisulosine, a synthetic analog of a marine-derived amino alcohol, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its deuterated counterpart, Spisulosine-d3, serves as a powerful tool in metabolic studies, acting as a tracer to elucidate the intricate pathways of sphingolipid metabolism and the compound's own mechanism of action. This technical guide provides an in-depth exploration of the use of this compound in metabolic research, offering detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways involved.

Spisulosine exerts its cytotoxic effects primarily through the de novo synthesis of ceramide, a key signaling molecule in apoptosis, and the subsequent activation of protein kinase C zeta (PKCζ).[1] By employing this compound, researchers can precisely track its incorporation into cellular sphingolipid pools and quantify its impact on metabolic fluxes, providing a clearer understanding of its therapeutic potential.

Data Presentation

Cytotoxicity of Spisulosine

The anti-proliferative activity of Spisulosine has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug that inhibits cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC-3 | Prostate Cancer | 1 | [2][3] |

| LNCaP | Prostate Cancer | 1 | [2][3] |

| MCF-7 | Breast Cancer | < 1 | |

| HCT-116 | Colon Cancer | < 1 | |

| Caco-2 | Colorectal Adenocarcinoma | < 1 | |

| Jurkat | T-cell Leukemia | < 1 | |

| HeLa | Cervical Cancer | < 1 |

Signaling Pathways and Experimental Workflows

The primary mechanism of action of Spisulosine involves the stimulation of de novo ceramide synthesis, leading to apoptosis. This pathway can be visualized as follows:

Caption: Spisulosine-induced apoptotic signaling pathway.

To investigate this pathway, a general experimental workflow can be employed:

Caption: General experimental workflow for studying this compound metabolism.

Experimental Protocols

Cell Culture and Treatment

Objective: To prepare cancer cell lines for treatment with this compound.

Materials:

-

Cancer cell lines (e.g., PC-3, LNCaP)

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

Fumonisin B1 (stock solution in DMSO)

-

6-well plates or other suitable culture vessels

Protocol:

-

Culture cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with the desired concentration of this compound. For tracer studies, a concentration around the IC50 (e.g., 1 µM) is often a good starting point.

-

For experiments investigating the role of de novo ceramide synthesis, pre-treat a subset of cells with a ceramide synthase inhibitor, Fumonisin B1, at a concentration of approximately 0.1 µM for 1-2 hours before adding this compound.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Lipid Extraction for Sphingolipid Analysis

Objective: To extract sphingolipids, including this compound and its metabolites, from cultured cells for LC-MS/MS analysis.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Water (HPLC grade)

-

Internal standards (e.g., C17-sphingosine, C17-ceramide)

-

Glass centrifuge tubes with Teflon-lined caps

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Protocol:

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in 100 µL of water.

-

Add 375 µL of methanol and the internal standards. Vortex briefly.

-

Add 750 µL of chloroform. Vortex vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 9:1 v/v).

LC-MS/MS Analysis of this compound and Sphingolipids

Objective: To quantify the levels of this compound, its potential metabolites, and endogenous sphingolipids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 50% B for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and other target sphingolipids need to be determined by direct infusion of standards. For this compound, the transition would be based on its deuterated mass.

-

Data Analysis: Quantify the analytes by comparing the peak areas to those of the internal standards and constructing calibration curves.

Western Blot for PKCζ Activation

Objective: To assess the activation of PKCζ by detecting its phosphorylation status.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-PKCζ (Thr410) and anti-total PKCζ

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated cells with lysis buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PKCζ overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total PKCζ for normalization.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Spisulosine on cell cycle distribution.

Materials:

-

PBS

-

70% ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest the treated cells by trypsinization and collect them in a centrifuge tube.

-

Wash the cells once with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Conclusion

This compound is an invaluable tool for researchers investigating sphingolipid metabolism and the mechanism of action of Spisulosine. By utilizing the detailed protocols and understanding the underlying signaling pathways presented in this guide, scientists can effectively design and execute experiments to trace the metabolic fate of Spisulosine and its impact on cellular processes. The quantitative data and visualization tools provided herein offer a solid foundation for further research and development in the field of cancer therapeutics.

References

The Discovery and Origin of Spisulosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spisulosine (also known as ES-285) is a novel antiproliferative marine-derived lipid that has garnered significant interest in the field of oncology. Initially isolated from the marine mollusk Spisula polynyma, this compound has demonstrated potent cytotoxic effects against a range of cancer cell lines. Its mechanism of action involves the induction of de novo ceramide synthesis, leading to the activation of Protein Kinase C zeta (PKCζ) and subsequent disruption of the actin cytoskeleton through the Rho GTPase signaling pathway, ultimately culminating in apoptosis. This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of Spisulosine, with a focus on the experimental methodologies employed in its initial isolation and characterization.

Discovery and Origin

Spisulosine was first isolated from the marine bivalve mollusk Spisula polynyma, also known as the Stimpson surf clam. The discovery was the result of a screening program for novel antitumor compounds from marine organisms conducted by the Spanish pharmaceutical company PharmaMar. The compound was identified as (2S,3R)-2-aminooctadecan-3-ol, a 1-deoxysphinganine, a class of bioactive sphingoids.

The clams from which Spisulosine was first isolated were collected from a clam bed on the eastern edge of Stellwagon Bank, located off the coast of New England in the North Atlantic Ocean, at a depth of approximately -110 feet.

Quantitative Data: In Vitro Cytotoxicity

Spisulosine has demonstrated significant antiproliferative activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 1-10 | [1] |

| LNCaP | Prostate Cancer | 1-10 | [1] |

| MCF-7 | Breast Cancer | < 1 | [2] |

| HCT-116 | Colon Cancer | < 1 | [2] |

| Caco-2 | Colon Cancer | < 1 | [2] |

| Jurkat | T-cell Leukemia | < 1 | |

| HeLa | Cervical Cancer | < 1 | |

| Vero | Monkey Kidney Epithelial | ~2 |

Experimental Protocols

Isolation and Purification of Spisulosine from Spisula polynyma

The initial isolation of Spisulosine was achieved through a multi-step extraction and purification process as described in US Patent 6,800,661 B1. The general workflow is as follows:

-

Collection and Preparation: Live specimens of Spisula polynyma were collected and immediately frozen. For extraction, the clams were thawed, and the shells were removed.

-

Homogenization: The clam tissue was homogenized in a 3:1 mixture of methanol and toluene.

-

Phase Separation: A solution of sodium chloride was added to the crude extract, which induced the separation of the mixture into a toluene layer and an aqueous layer.

-

Solvent Partitioning: The aqueous layer was further subjected to sequential extractions with solvents of increasing polarity: toluene, dichloromethane, ethyl acetate, and 1-butanol.

-

Bioactivity-Guided Fractionation: The resulting fractions were tested for cytotoxic activity. The active fractions, primarily the 1-butanol fraction, were then subjected to further chromatographic purification steps (e.g., column chromatography) to yield pure Spisulosine.

Elucidation of Mechanism of Action

A variety of experimental techniques were employed to determine the signaling pathway of Spisulosine.

-

Ceramide Accumulation Assay: To confirm the de novo synthesis of ceramide, cells were treated with Spisulosine and the intracellular ceramide levels were quantified. This is often achieved using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry. The use of inhibitors of ceramide synthesis, like myriocin, can further confirm that the accumulation is due to new synthesis.

-

Protein Kinase C (PKC) Activity Assay: The activation of PKCζ was determined using in vitro kinase assays. These assays typically involve incubating cell lysates or purified PKCζ with a specific substrate peptide and radiolabeled ATP (e.g., [γ-³²P]ATP). The incorporation of the radiolabel into the substrate is then measured as an indicator of kinase activity.

-

Rho GTPase Activation Assay: The effect of Spisulosine on the Rho GTPase pathway was investigated using pull-down assays. These assays utilize a recombinant protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) fused to glutathione S-transferase (GST). The GST-RBD fusion protein is bound to glutathione-agarose beads and incubated with cell lysates. Since the RBD specifically binds to the active, GTP-bound form of Rho, the amount of active Rho pulled down from the lysate can be quantified by Western blotting using a RhoA-specific antibody.

-

Visualization of Actin Stress Fiber Disassembly: The morphological changes in the actin cytoskeleton were observed using fluorescence microscopy. Cells were treated with Spisulosine, fixed, and then stained with a fluorescently labeled phalloidin conjugate (e.g., phalloidin-FITC or phalloidin-rhodamine). Phalloidin has a high affinity for filamentous actin (F-actin), allowing for the visualization of actin stress fibers.

Signaling Pathway of Spisulosine

The cytotoxic effect of Spisulosine is mediated through a distinct signaling cascade that ultimately leads to apoptosis. The key steps in this pathway are illustrated below.

-

Induction of De Novo Ceramide Synthesis: Spisulosine enters the cancer cell and stimulates the de novo synthesis of ceramide, a key sphingolipid metabolite.

-

Activation of PKCζ: The accumulation of intracellular ceramide leads to the activation of the atypical protein kinase C isoform, PKCζ.

-

Modulation of the Rho GTPase Pathway: Activated PKCζ then modulates the activity of the Rho family of small GTPases. This modulation is thought to lead to the inactivation of RhoA.

-

Disassembly of Actin Stress Fibers: The alteration of the Rho GTPase signaling cascade results in the disassembly of actin stress fibers, which are crucial for maintaining cell shape, adhesion, and motility.

-

Apoptosis: The loss of cytoskeletal integrity and other downstream effects of the signaling cascade ultimately trigger programmed cell death, or apoptosis, in the cancer cell.

Conclusion

Spisulosine represents a promising class of marine-derived anticancer agents with a unique mechanism of action. Its discovery highlights the potential of marine biodiversity as a source of novel therapeutic compounds. The elucidation of its signaling pathway, from the induction of ceramide synthesis to the disruption of the actin cytoskeleton, provides a clear rationale for its potent antiproliferative effects. Further research and development of Spisulosine and its analogs may lead to new and effective treatments for a variety of cancers.

References

Unveiling the Antiproliferative Power of Spisulosine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spisulosine (ES-285), a novel aminosphingolipid of marine origin, has demonstrated significant antiproliferative properties against a range of cancer cell lines. Its deuterated analogue, Spisulosine-d3, serves as a valuable tool for metabolic and pharmacokinetic studies, enabling precise quantification and tracing. This technical guide provides an in-depth overview of the core antiproliferative mechanisms of Spisulosine, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. While the biological activity data presented herein pertains to the non-deuterated Spisulosine, it is widely accepted that the antiproliferative mechanisms are directly translatable to its deuterated form, which is primarily utilized as an internal standard in analytical assays.

Core Mechanism of Action: Induction of Ceramide-Mediated Apoptosis

Spisulosine exerts its anticancer effects through a distinct signaling cascade that culminates in programmed cell death, or apoptosis. The central mechanism involves the de novo synthesis of ceramide, a key lipid second messenger, and the subsequent activation of protein kinase C zeta (PKCζ). This pathway operates independently of several common cell signaling pathways often implicated in cancer cell proliferation and survival, such as the PI3K/Akt, JNK, and p38 MAPK pathways.

A critical initiating step in Spisulosine's mechanism of action is the significant increase in intracellular ceramide levels. This accumulation is a result of the de novo synthesis pathway, a fact confirmed by the abrogation of this effect in the presence of Fumonisin B1, a potent inhibitor of ceramide synthase.[1] The elevated ceramide levels then trigger the activation of the atypical protein kinase C isoform, PKCζ, a known downstream effector of ceramide signaling.[1] This activation of PKCζ is a pivotal event that leads to the induction of apoptosis.

Furthermore, Spisulosine has been observed to induce a profound effect on the cellular architecture by promoting the disassembly of actin stress fibers.[2] This disruption of the actin cytoskeleton contributes to changes in cell morphology, adhesion, and motility, further augmenting the compound's antiproliferative effects.

Quantitative Analysis of Antiproliferative Activity

The cytotoxic and antiproliferative efficacy of Spisulosine has been quantified across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer | 1 |

| LNCaP | Prostate Cancer | 1 |

| MCF-7 | Breast Cancer | < 1 |

| HCT-116 | Colon Cancer | < 1 |

| Caco-2 | Colorectal Adenocarcinoma | < 1 |

| Jurkat | T-cell Leukemia | < 1 |

| HeLa | Cervical Cancer | < 1 |

Data compiled from multiple sources.[1][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the antiproliferative properties of Spisulosine.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate spectrophotometer

Procedure:

-

Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat cells with varying concentrations of this compound (or Spisulosine) and incubate for the desired period (e.g., 48-72 hours).

-

Terminate the experiment by gently adding 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 540 nm using a microplate spectrophotometer.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Intracellular Ceramide Measurement: HPLC-MS/MS

This method allows for the sensitive and specific quantification of different ceramide species within cells.

Materials:

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standards (e.g., C17-ceramide)

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

Procedure:

-

Treat cells with this compound and harvest.

-

Perform lipid extraction from the cell pellets using a method such as the Bligh and Dyer technique.

-

Spike the lipid extracts with a known amount of an internal ceramide standard.

-

Separate the lipid species using reverse-phase HPLC.

-

Detect and quantify the different ceramide species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The precursor and product ions for each ceramide species are pre-determined.

PKCζ Activation Assay: Western Blot Analysis of Phosphorylation

Activation of PKCζ can be assessed by detecting its phosphorylation at specific residues.

Materials:

-

Lysis buffer

-

Primary antibodies against phospho-PKCζ and total PKCζ

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

-

Western blotting equipment

Procedure:

-

Treat cells with this compound and lyse the cells.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for phosphorylated PKCζ.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with an antibody for total PKCζ to normalize for protein loading. An increase in the ratio of phospho-PKCζ to total PKCζ indicates activation.

Actin Cytoskeleton Visualization: Phalloidin Staining

Fluorescently-labeled phalloidin is used to specifically stain F-actin filaments, allowing for visualization of the actin cytoskeleton by fluorescence microscopy.

Materials:

-

Paraformaldehyde (PFA), 4% in PBS

-

Triton X-100, 0.1% in PBS

-

Fluorescently-conjugated phalloidin

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Grow cells on coverslips and treat with this compound.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescent phalloidin solution (diluted according to the manufacturer's instructions) for 20-90 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Visualize the actin filaments and nuclei using a fluorescence microscope with the appropriate filter sets.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathway of Spisulosine and the experimental workflows.

Caption: this compound signaling pathway leading to apoptosis.

Caption: Workflow for the SRB cytotoxicity assay.

Caption: Workflow for the Annexin V apoptosis assay.

Conclusion

This compound, and its non-deuterated counterpart Spisulosine, represent a promising class of antiproliferative agents with a distinct mechanism of action. By inducing the de novo synthesis of ceramide and activating PKCζ, Spisulosine effectively triggers apoptosis in cancer cells. The additional effect on the actin cytoskeleton further contributes to its potent anticancer activity. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this marine-derived compound. The use of this compound in conjunction with these methodologies will enable more precise and reliable preclinical and clinical investigations.

References

- 1. Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis and the anticancer activity of (+)-spisulosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spisulosine-d3's Role in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spisulosine, a marine-derived sphingoid base analog, and its deuterated form, Spisulosine-d3, have demonstrated potent anti-proliferative and pro-apoptotic effects in prostate cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Spisulosine-induced apoptosis, focusing on its impact on the de novo synthesis of ceramide and the subsequent activation of Protein Kinase C zeta (PKCζ). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the elucidated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Spisulosine (ES-285) is a novel anti-proliferative compound isolated from the marine mollusc Spisula polynyma. Its deuterated isotopologue, this compound, is often used in research for tracer and internal standard purposes. The primary anti-cancer activity of Spisulosine lies in its ability to induce apoptosis, a programmed cell death mechanism crucial for tissue homeostasis and a primary target for cancer therapeutics. This guide focuses on the well-documented role of Spisulosine in triggering apoptosis in androgen-independent (PC-3) and androgen-sensitive (LNCaP) prostate cancer cells.

Core Mechanism of Action

Spisulosine exerts its pro-apoptotic effects through a distinct signaling pathway that is independent of several common apoptosis-regulating pathways, such as the PI3K/Akt, JNK, and p38 MAPK pathways. The central mechanism revolves around the intracellular accumulation of ceramide through de novo synthesis, which in turn activates the atypical Protein Kinase C zeta (PKCζ).

Induction of De Novo Ceramide Synthesis

Treatment of prostate cancer cells with Spisulosine leads to a significant increase in intracellular ceramide levels. This accumulation is a result of the stimulation of the de novo ceramide synthesis pathway. This has been confirmed by experiments where the ceramide synthase inhibitor, Fumonisin B1, completely blocks the Spisulosine-induced rise in ceramide levels.

Activation of Protein Kinase C zeta (PKCζ)

The elevated intracellular ceramide acts as a second messenger, leading to the activation of the atypical Protein Kinase C isoform, PKCζ. PKCζ is a known target of ceramide and its activation is a critical step in the downstream signaling cascade that ultimately leads to apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Spisulosine on prostate cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

| PC-3 | 1 | [1] |

| LNCaP | 1 | [1] |

Table 1: Inhibitory Concentration (IC50) of Spisulosine. The IC50 values represent the concentration of Spisulosine required to inhibit the proliferation of prostate cancer cells by 50%.

Further quantitative data on the percentage of apoptotic cells, fold increase in ceramide levels, and degree of PKCζ activation upon Spisulosine treatment is still under investigation and will be updated as more specific studies become available.

Signaling Pathway

The signaling cascade initiated by Spisulosine leading to apoptosis is a linear pathway involving the de novo synthesis of ceramide, activation of PKCζ, and subsequent engagement of the caspase machinery.

References

An In-Depth Technical Guide to Intracellular Ceramide Accumulation Induced by Spisulosine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spisulosine-d3, a deuterated analog of the marine-derived compound Spisulosine (also known as ES-285), serves as a valuable tool for investigating the intricate mechanisms of sphingolipid metabolism and its role in cellular signaling. This technical guide provides a comprehensive overview of the induction of intracellular ceramide accumulation by Spisulosine. It details the mechanism of action, which involves the de novo synthesis of ceramide, leading to the activation of Protein Kinase C zeta (PKCζ) and subsequent apoptosis in cancer cells. This document summarizes the available data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the involved signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

Spisulosine is a 1-deoxysphingoid base isolated from the marine mollusk Spisula polynyma. It has demonstrated significant antiproliferative effects, particularly against prostate cancer cell lines such as PC-3 and LNCaP. The deuterated form, this compound, is primarily utilized as a tracer or an internal standard in mass spectrometry-based analyses, enabling precise quantification of its non-deuterated counterpart and related metabolites.

The primary mechanism of action of Spisulosine involves the disruption of sphingolipid metabolism, leading to a significant increase in intracellular ceramide levels. Ceramide, a central molecule in sphingolipid metabolism, is a well-established bioactive lipid involved in various cellular processes, including cell cycle arrest, senescence, and apoptosis. The accumulation of ceramide induced by Spisulosine triggers a signaling cascade that culminates in cancer cell death, making it a compound of interest for oncological research and drug development.

Mechanism of Action: De Novo Ceramide Synthesis

The intracellular accumulation of ceramide in response to Spisulosine treatment occurs through the stimulation of the de novo synthesis pathway. This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.

The key finding supporting this mechanism is that the increase in ceramide levels induced by Spisulosine is completely blocked by Fumonisin B1, a known inhibitor of ceramide synthases (CerS). This indicates that Spisulosine's effect is upstream of or directly involves the action of ceramide synthases. While the precise molecular interaction of Spisulosine with the enzymes of the de novo pathway has not been fully elucidated, it is evident that it promotes the synthesis of new ceramide molecules rather than stimulating the breakdown of complex sphingolipids.

Signaling Pathway Diagram

Caption: The de novo ceramide synthesis pathway and points of intervention.

Downstream Signaling: PKCζ Activation and Apoptosis

The accumulation of intracellular ceramide serves as a second messenger, activating downstream signaling pathways that lead to apoptosis. A key effector in this cascade is the atypical Protein Kinase C isoform, PKCζ. Ceramide directly binds to and activates PKCζ, initiating a series of events that contribute to cell death.

Signaling Pathway Diagram

Caption: Simplified signaling cascade from Spisulosine to apoptosis.

Quantitative Data

A comprehensive review of publicly available literature did not yield the specific quantitative data from the foundational study by Sánchez et al. (2008) detailing the precise fold-increase or concentration changes of ceramide in PC-3 and LNCaP cells upon treatment with Spisulosine. Therefore, a detailed data table for direct comparison cannot be provided at this time.

Researchers investigating this compound are encouraged to perform dose-response and time-course experiments to quantify ceramide accumulation in their specific cell models. The experimental protocols provided in the following section offer a framework for generating such data.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Spisulosine-induced ceramide accumulation.

Cell Culture and this compound Treatment

Objective: To treat prostate cancer cell lines with this compound to induce ceramide accumulation.

Materials:

-

PC-3 or LNCaP prostate cancer cell lines

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (e.g., in DMSO)

-

Vehicle control (e.g., DMSO)

-

6-well or 12-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed PC-3 or LNCaP cells in culture plates at a density that will allow for approximately 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight in a humidified incubator.

-

Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

-

Following incubation, proceed with cell harvesting for downstream analyses such as ceramide quantification or protein extraction.

Intracellular Ceramide Quantification using Diacylglycerol (DAG) Kinase Assay

Objective: To quantify the mass of intracellular ceramide.

Materials:

-

Treated and control cells from Protocol 5.1

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform

-

E. coli Diacylglycerol (DAG) Kinase

-

[γ-³²P]ATP

-

Cardiolipin

-

Octyl-β-glucoside

-

Thin-layer chromatography (TLC) plates (silica gel 60)

-

TLC developing solvent (e.g., chloroform:acetone:methanol:acetic acid:water)

-

Phosphorimager or scintillation counter

Procedure:

-

Lipid Extraction:

-

Wash harvested cell pellets with ice-cold PBS.

-

Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform:methanol (1:2, v/v) to the cell pellet, followed by chloroform and water to induce phase separation.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

-

Phosphorylation Reaction:

-

Resuspend the dried lipid extract in a reaction buffer containing octyl-β-glucoside and cardiolipin micelles.

-

Initiate the phosphorylation reaction by adding DAG kinase and [γ-³²P]ATP.

-

Incubate at 37°C for 30-60 minutes.

-

-

Extraction and Separation:

-

Stop the reaction and extract the lipids again using a chloroform:methanol mixture.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate ceramide-1-phosphate from other phosphorylated lipids.

-

-

Quantification:

-

Visualize the radiolabeled ceramide-1-phosphate using a phosphorimager.

-

Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Calculate the amount of ceramide in the original sample by comparing the counts to a standard curve generated with known amounts of ceramide.

-

Experimental Workflow Diagram

Caption: Workflow for ceramide quantification by DAG kinase assay.

Western Blot Analysis of PKCζ Activation

Objective: To assess the activation of PKCζ by detecting its phosphorylation.

Materials:

-

Treated and control cells from Protocol 5.1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-PKCζ (Thr410) and anti-total PKCζ

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash harvested cell pellets with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PKCζ overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total PKCζ.

-

Conclusion

This compound is an important research tool for studying the induction of intracellular ceramide accumulation and its downstream effects. The mechanism of action via de novo ceramide synthesis, leading to PKCζ activation and apoptosis, provides a clear pathway for further investigation into the therapeutic potential of targeting sphingolipid metabolism in cancer. The experimental protocols outlined in this guide offer a solid foundation for researchers to quantitatively assess the effects of this compound and to explore the intricacies of ceramide-mediated signaling in various cellular contexts. Further research is warranted to elucidate the precise molecular target of Spisulosine within the de novo synthesis pathway and to explore its efficacy in preclinical and clinical settings.

The Dual Impact of Spisulosine-d3: A Technical Exploration of PKCζ Activation and Cellular Consequence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular mechanisms underpinning the activation of Protein Kinase C zeta (PKCζ) and the significant role of Spisulosine-d3 in modulating this pathway. Spisulosine, a marine-derived aminolipid, and its deuterated isotopologue, this compound, have garnered considerable interest for their potent anti-proliferative and pro-apoptotic effects, particularly in cancer cell biology. This document provides a comprehensive overview of the PKCζ activation cascade, the intricate interplay with this compound-induced ceramide synthesis, detailed experimental methodologies, and quantitative data to support further research and drug development endeavors.

The PKCζ Signaling Axis: A Key Regulator of Cellular Fate

Protein Kinase C zeta (PKCζ) is a member of the atypical PKC subfamily, distinguished by its calcium- and diacylglycerol-independent activation. It is a critical node in numerous signaling pathways that govern cell growth, proliferation, differentiation, and apoptosis.

The canonical activation pathway for PKCζ is initiated by upstream signals that activate phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site at the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including 3-phosphoinositide-dependent protein kinase 1 (PDK1). The recruitment of PDK1 to the membrane leads to its activation and subsequent phosphorylation of PKCζ at threonine 410 (Thr410) in its activation loop, a crucial step for PKCζ activation. Once activated, PKCζ can phosphorylate a myriad of downstream targets, including components of the MAPK/ERK and NF-κB signaling pathways, thereby influencing a wide range of cellular processes.

This compound: A Potent Modulator of the Ceramide-PKCζ Axis

This compound is the deuterated form of Spisulosine (ES-285), a compound isolated from the marine mollusk Spisula polynyma. While this compound is primarily utilized as a stable isotope-labeled internal standard for pharmacokinetic studies, its mechanism of action is considered identical to that of Spisulosine. Spisulosine exerts its potent anti-proliferative effects through a distinct mechanism that hijacks the PKCζ pathway via the de novo synthesis of ceramide.

Spisulosine treatment in prostate cancer cells has been shown to induce a significant increase in intracellular ceramide levels.[1][2] This accumulation of ceramide is a critical event, as ceramide acts as a second messenger that can directly activate PKCζ.[3] The activation of PKCζ by ceramide can, in turn, trigger downstream signaling cascades that lead to cell cycle arrest and apoptosis.[1][2]

The anti-proliferative effect of Spisulosine is notably independent of other common signaling pathways such as the PI3K/Akt, JNK, and p38 MAPK pathways, highlighting the specificity of its action through the ceramide-PKCζ axis.

Quantitative Data Summary

The efficacy of Spisulosine has been quantified in prostate cancer cell lines, demonstrating its potent anti-proliferative activity.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Spisulosine | PC-3 (prostate) | Cell Proliferation | IC50 | 1 µM | |

| Spisulosine | LNCaP (prostate) | Cell Proliferation | IC50 | 1 µM |

Detailed Experimental Protocols

To facilitate the replication and further investigation of the Spisulosine-PKCζ pathway, detailed methodologies for key experiments are provided below.

Cell Culture and this compound Treatment

-

Cell Lines: PC-3 and LNCaP prostate cancer cells.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound or vehicle control.

Cell Proliferation Assay (IC50 Determination)

-

Method: The half-maximal inhibitory concentration (IC50) can be determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the drug concentration. The IC50 value is determined by non-linear regression analysis.

-

Ceramide Synthase Activity Assay

-

Principle: This assay measures the activity of ceramide synthase, the enzyme responsible for the N-acylation of a sphingoid base to form ceramide. A fluorescently labeled sphingoid base analog, NBD-sphinganine, is often used as a substrate.

-

Procedure (based on a fluorescent assay):

-

Prepare cell lysates from control and this compound treated cells.

-

The reaction mixture contains reaction buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT), fatty acid-free BSA, NBD-sphinganine, and a fatty acyl-CoA (e.g., palmitoyl-CoA).

-

Initiate the reaction by adding the cell lysate and incubate at 37°C.

-

Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

-

Extract the lipids and separate them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Visualize and quantify the fluorescent NBD-ceramide product using a fluorescence scanner or detector.

-

In Vitro PKCζ Kinase Activity Assay

-

Principle: This assay measures the ability of PKCζ to phosphorylate a substrate peptide. The activity can be quantified by measuring the incorporation of radiolabeled phosphate ([γ-32P]ATP) into the substrate or by using a luminescence-based assay that measures ADP production.

-

Procedure (Luminescence-based, e.g., ADP-Glo™ Kinase Assay):

-

Immunoprecipitate PKCζ from cell lysates of control and this compound treated cells.

-

Set up the kinase reaction in a 96-well plate with the immunoprecipitated PKCζ, a specific PKCζ substrate peptide, and ATP in a kinase buffer.

-

Incubate the reaction at 30°C to allow for phosphorylation.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal.

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the PKCζ kinase activity.

-

Conclusion

This compound, and by extension Spisulosine, represents a compelling pharmacological tool for the targeted activation of the PKCζ signaling pathway. Its mechanism of action, centered on the induction of de novo ceramide synthesis, offers a unique avenue for inducing cell death in cancer cells, particularly in prostate cancer. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader implications of the ceramide-PKCζ axis in cellular regulation. Further investigation into the downstream effectors of Spisulosine-activated PKCζ and its efficacy in in vivo models will be crucial next steps in translating these promising preclinical findings.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atypical PKC zeta is activated by ceramide, resulting in coactivation of NF-kappaB/JNK kinase and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

Spisulosine-d3 (ES-285-d3): A Technical Guide to its Synonyms, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Spisulosine-d3 (ES-285-d3), a deuterated analog of the marine-derived anticancer compound Spisulosine. This document details its nomenclature, chemical and physical properties, and delves into its mechanism of action, including relevant experimental protocols and signaling pathways.

Nomenclature and Chemical Identity

This compound is a synthetically modified version of Spisulosine where three hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in research to trace the molecule's metabolic fate and pharmacokinetic properties.

Table 1: Synonyms and Alternative Names

| Compound | Synonyms and Alternative Names |

| Spisulosine | ES-285, (+)-Spisulosine, 1-deoxysphinganine, (2S,3R)-2-aminooctadecan-3-ol, Spisulosine 285[1][2] |

| This compound | ES-285-d3[3] |

Table 2: Chemical and Physical Properties of Spisulosine

| Property | Value | Source |

| Molecular Formula | C18H39NO | [1][4] |

| Molecular Weight | 285.5 g/mol | |

| IUPAC Name | (2S,3R)-2-aminooctadecan-3-ol | |

| CAS Number | 196497-48-0 |

Note: The molecular weight of this compound will be slightly higher than that of Spisulosine due to the presence of three deuterium atoms.

Mechanism of Action and Signaling Pathway

Spisulosine exerts its antiproliferative and pro-apoptotic effects primarily through the modulation of sphingolipid metabolism. It is a structural analog of sphingosine and has been shown to inhibit sphingosine kinase 1 (SPHK1). This inhibition leads to an intracellular accumulation of ceramide, a bioactive lipid known to be a key mediator of apoptosis. Subsequently, the elevated ceramide levels activate Protein Kinase C zeta (PKCζ), which in turn triggers downstream signaling cascades culminating in programmed cell death. Furthermore, Spisulosine has been observed to induce the disassembly of actin stress fibers, contributing to changes in cell morphology and potentially inhibiting cell migration.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound.

Synthesis and Purification of Spisulosine

Purification of Spisulosine and its analogs is typically achieved through chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for obtaining highly pure material. The choice of column (e.g., C18 reverse-phase) and mobile phase will depend on the specific properties of the synthesized compound and any impurities.

Measurement of Intracellular Ceramide Accumulation

The quantification of intracellular ceramide levels following treatment with this compound is a critical experiment to confirm its mechanism of action. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Experimental Workflow for Ceramide Quantification by LC-MS/MS

Protocol Outline:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for desired time points. Include a vehicle control.

-

Lipid Extraction: Harvest cells and perform a lipid extraction using a method such as the Bligh and Dyer procedure.

-

LC-MS/MS Analysis: Analyze the lipid extracts by LC-MS/MS. Utilize a suitable internal standard (e.g., a non-endogenous ceramide species) for accurate quantification.

-

Data Analysis: Process the raw data to identify and quantify the different ceramide species based on their mass-to-charge ratio and fragmentation patterns.

Assessment of PKCζ Activation

The activation of PKCζ can be assessed by measuring its phosphorylation status. Western blotting is a widely used technique for this purpose, employing an antibody specific to the phosphorylated form of PKCζ.

Protocol Outline for Western Blotting of Phospho-PKCζ:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated PKCζ.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., total PKCζ or a housekeeping protein like β-actin).

Apoptosis Assay

The induction of apoptosis by this compound can be quantitatively measured using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Experimental Workflow for Apoptosis Assay

Protocol Outline:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different durations.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate the cell populations to distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Conclusion

This compound is a valuable research tool for studying the roles of sphingolipid metabolism in cancer biology and for the development of novel anticancer therapeutics. Its clear mechanism of action, involving the induction of ceramide-mediated apoptosis, provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the biological effects of this potent marine-derived compound and its deuterated analog.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Spisulosine-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, biochemical properties, and research applications of Spisulosine-d3. This compound is the deuterated form of Spisulosine (also known as ES-285 and 1-deoxysphinganine), a bioactive sphingoid of marine origin with demonstrated anti-proliferative and pro-apoptotic properties, particularly in prostate cancer cell lines.[1] The inclusion of deuterium atoms makes this compound an invaluable tool for researchers as a tracer and an internal standard in quantitative analyses such as NMR, GC-MS, and LC-MS.[1]

Commercial Suppliers of this compound and Related Compounds